Cas no 306301-35-9 (N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide)

N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazide derivative featuring a pyrazole core and a methoxyphenyl substituent. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of heterocyclic frameworks with biological relevance. Its structural motifs, including the hydrazide linkage and aromatic methoxy group, contribute to its utility in medicinal chemistry and agrochemical research. The presence of the pyrazole ring enhances stability and offers opportunities for further functionalization. This product is suitable for applications requiring precise molecular design, such as ligand development or bioactive compound synthesis. It is typically handled under controlled conditions due to its reactive functional groups.
N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide structure
306301-35-9 structure
Product Name:N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide
CAS No:306301-35-9
MF:C13H14N4O2
MW:258.275862216949
CID:6265183
PubChem ID:5343119
Update Time:2025-06-10

N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide
    • N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
    • N'-[(1E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
    • 306301-35-9
    • Z57148964
    • (E)-N'-(3-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
    • F1092-0939
    • AKOS001632444
    • Inchi: 1S/C13H14N4O2/c1-9-6-12(16-15-9)13(18)17-14-8-10-4-3-5-11(7-10)19-2/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+
    • InChI Key: APCVXKLCYHVYQW-RIYZIHGNSA-N
    • SMILES: O(C)C1=CC=CC(/C=N/NC(C2C=C(C)NN=2)=O)=C1

Computed Properties

  • Exact Mass: 258.11167570g/mol
  • Monoisotopic Mass: 258.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 79.4Ų

N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide Pricemore >>

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Additional information on N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide (CAS No. 306301-35-9): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide (CAS No. 306301-35-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

The chemical structure of N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide is characterized by a pyrazole ring system linked to a methoxyphenyl group through a methylidene bridge. The presence of the methoxy group on the phenyl ring contributes to the compound's lipophilicity and stability, while the pyrazole moiety imparts significant biological activity. The hydrazide functionality at the C-5 position of the pyrazole ring further enhances the compound's reactivity and potential for forming coordination complexes with metal ions.

Recent studies have highlighted the multifaceted biological activities of N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide has shown promise as an antitumor agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound selectively induces apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The antitumor activity is attributed to its ability to disrupt microtubule dynamics and inhibit cell cycle progression, leading to cell death.

The pharmacokinetic properties of N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life, making it a suitable candidate for further development as an oral therapeutic agent. However, further optimization may be necessary to improve its solubility and reduce potential side effects.

In terms of synthetic methods, several approaches have been reported for the preparation of N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide. One common method involves the condensation of 3-methylpyrazole-5-carbohydrazide with 3-methoxybenzaldehyde in the presence of a base such as sodium acetate or potassium carbonate. This reaction typically proceeds under mild conditions and yields high purity products with good yields.

The potential applications of N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide extend beyond its use as a therapeutic agent. It has also been explored as a ligand for metal coordination complexes due to its ability to form stable complexes with transition metals such as copper and zinc. These metal complexes exhibit enhanced biological activities compared to their free ligand counterparts and have been studied for their potential use in catalysis and materials science.

Despite its promising properties, further research is needed to fully understand the mechanisms underlying the biological activities of N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide. Ongoing studies are focused on elucidating its interactions with cellular targets and optimizing its structure to enhance potency and selectivity. Additionally, preclinical studies are being conducted to evaluate its safety and efficacy in animal models before advancing to clinical trials.

In conclusion, N'-(1E)-(3-methoxyphenyl)methylidene-3-methyl-1H-pyrazole-5-carbohydrazide (CAS No. 306301-35-9) represents a promising lead compound in medicinal chemistry with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs targeting inflammatory diseases and cancer.

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